

In-Depth Technical Guide to **tert-Butyl 3-(bromomethyl)phenylcarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-(bromomethyl)phenylcarbamate</i>
Cat. No.:	B179555

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CAS Number: 118684-32-5

This technical guide provides a comprehensive overview of **tert-Butyl 3-(bromomethyl)phenylcarbamate**, a bifunctional organic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant safety information.

Chemical and Physical Properties

tert-Butyl 3-(bromomethyl)phenylcarbamate is a carbamate-protected aminobenzyl bromide. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, while the bromomethyl group serves as a reactive handle for further chemical modifications, making it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of **tert-Butyl 3-(bromomethyl)phenylcarbamate**

Property	Value	Source
CAS Number	118684-32-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ BrNO ₂	[1] [2]
Molecular Weight	286.16 g/mol	[1]
Appearance	Solid	
Storage Temperature	2-8°C	[3]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	38.3 Å ²	[1]
Monoisotopic Mass	285.03644 Da	[1]

Synthesis

The synthesis of **tert-Butyl 3-(bromomethyl)phenylcarbamate** is typically achieved through a two-step process starting from 3-aminobenzyl alcohol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic hydroxyl group.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)phenylcarbamate

This procedure is adapted from a general method for the N-Boc protection of amines.

- Materials:

- 3-Aminobenzyl alcohol
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, remove the THF under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(hydroxymethyl)phenylcarbamate.

Step 2: Synthesis of **tert-Butyl 3-(bromomethyl)phenylcarbamate**

This procedure is based on the Appel reaction for the conversion of alcohols to alkyl bromides.

[4]

- Materials:

- tert-Butyl 3-(hydroxymethyl)phenylcarbamate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Procedure:

- To a solution of tert-butyl 3-(hydroxymethyl)phenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq).
- Slowly add triphenylphosphine (1.5 eq) portion-wise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
- Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford **tert-butyl 3-(bromomethyl)phenylcarbamate**.

Safety and Handling

Table 3: GHS Hazard Statements

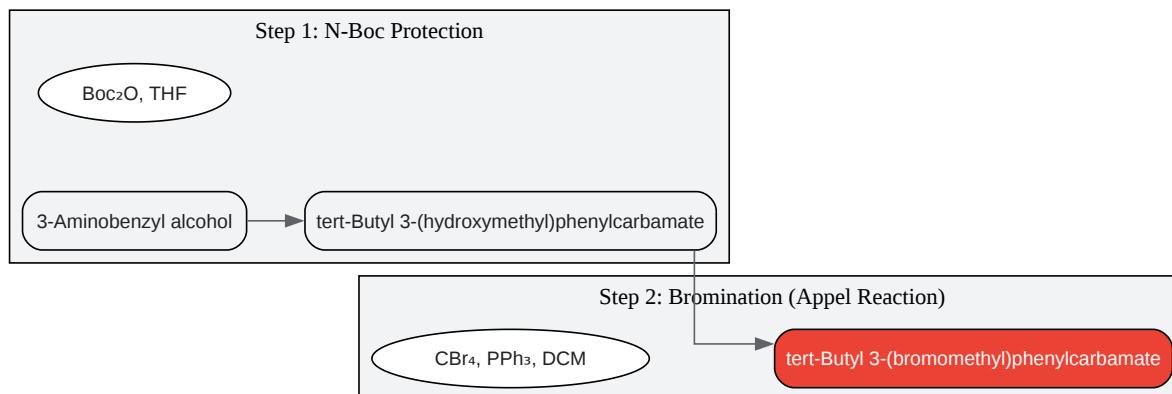
Hazard Code	Description
H302	Harmful if swallowed
H314	Causes severe skin burns and eye damage
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Source:[[1](#)]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis of **tert-Butyl 3-(bromomethyl)phenylcarbamate** from 3-aminobenzyl alcohol.

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Caption: Synthesis workflow for **tert-Butyl 3-(bromomethyl)phenylcarbamate**.

Applications in Research and Development

tert-Butyl 3-(bromomethyl)phenylcarbamate is a versatile intermediate in organic synthesis. The Boc-protected amine allows for reactions at other positions of the molecule without affecting the amino group. The bromomethyl group is a key functional group for introducing the substituted benzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This makes the compound a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other biologically active compounds. At present, there is limited publicly available information regarding the specific biological activities or signaling pathways directly associated with **tert-Butyl 3-(bromomethyl)phenylcarbamate** itself. Its primary role is as a precursor in the synthesis of target molecules for drug discovery and development.

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References

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